molecular formula C6H11NO2S B12859313 (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid

(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid

Katalognummer: B12859313
Molekulargewicht: 161.22 g/mol
InChI-Schlüssel: NMBRBVJCFKEDKZ-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes a pyrrolidine ring and a methylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of strong bases and nucleophiles to introduce the methylthio group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to improve efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methylthio group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxylic acid include other chiral amino acid derivatives with different substituents on the pyrrolidine ring, such as:

  • (2S,3R)-3-(Methylamino)pyrrolidine-2-carboxylic acid
  • (2S,3R)-3-(Methylsulfonyl)pyrrolidine-2-carboxylic acid
  • (2S,3R)-3-(Methylthio)pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H11NO2S

Molekulargewicht

161.22 g/mol

IUPAC-Name

(2S,3R)-3-methylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2S/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI-Schlüssel

NMBRBVJCFKEDKZ-RFZPGFLSSA-N

Isomerische SMILES

CS[C@@H]1CCN[C@H]1C(=O)O

Kanonische SMILES

CSC1CCNC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.